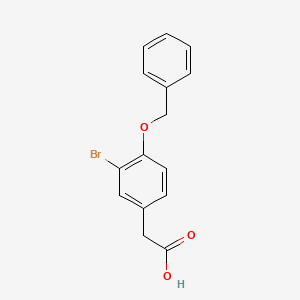

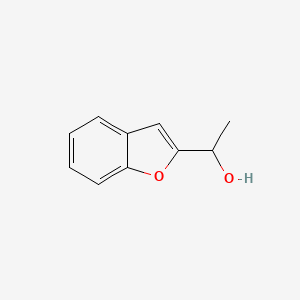

![molecular formula C12H14N2O B1276213 [4-(3,5-二甲基-1H-吡唑-1-基)苯基]甲醇 CAS No. 934570-55-5](/img/structure/B1276213.png)

[4-(3,5-二甲基-1H-吡唑-1-基)苯基]甲醇

描述

The compound of interest, [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol, is closely related to a class of compounds that have been the subject of recent research due to their interesting chemical and physical properties. These compounds typically contain a pyrazole ring, which is a five-membered heterocycle with two nitrogen atoms, and are known for their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds has been reported using greener methods, which are advantageous due to their simplicity and environmental friendliness. For instance, the synthesis of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone was achieved using polyethylene glycol-400 (PEG-400) and a catalytic amount of acetic acid, avoiding hazardous solvents . This approach could potentially be adapted for the synthesis of [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyrazole-containing compounds has been extensively studied using computational methods. Density Functional Theory (DFT) calculations have provided insights into the bond lengths, bond angles, and dihedral angles, revealing non-planar structures and specific point group symmetries . X-ray diffraction has also been employed to determine the crystal structure of such compounds, providing precise geometrical parameters . These techniques would be applicable to analyze the molecular structure of [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives has been explored through various computational studies. Parameters such as the molecular electrostatic potential (MEP), frontier molecular orbitals, and global chemical reactivity parameters have been calculated to predict the stability and reactivity of these molecules . These studies suggest that pyrazole-containing compounds have good stability and could participate in a range of chemical reactions, which would be relevant for [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives have been characterized using spectroscopic techniques like UV-Vis and IR spectroscopy, supported by computational methods such as TD-DFT to understand electronic properties . The solvent effects on absorption wavelengths have also been reported, indicating the influence of the environment on these compounds' properties. Such analyses would be crucial for understanding the behavior of [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol in different contexts.

科学研究应用

抗微生物活性

一项涉及1,3,5-三取代吡唑烯衍生物的研究显示,其中包括类似于[4-(3,5-二甲基-1H-吡唑-1-基)苯基]甲醇的结构,表现出显著的抗微生物活性。这些化合物被发现表现出良好的活性,与环丙沙星和氟康唑等标准药物相当,特别是那些含有甲氧基的化合物(Kumar et al., 2012)。

超分子材料

关于含有4-芳基-1H-吡唑烯单元的超分子液晶的研究,类似于所讨论的结构,突出了它们通过氢键自组装形成柱状相的能力。这些化合物还在可见区域显示出发光特性,暗示了在材料科学中的潜在应用(Moyano et al., 2013)。

抗癌和抗肿瘤活性

合成了一系列含有类似于[4-(3,5-二甲基-1H-吡唑-1-基)苯基]甲醇的结构的衍生物,并对其进行了抗病毒和抗肿瘤活性测试。一些化合物在体外表现出有希望的抗冠状病毒和抗肿瘤活性,其中抗肿瘤活性归因于对微管聚合的抑制(Jilloju et al., 2021)。

金属配合物的抗菌活性

类似于[4-(3,5-二甲基-1H-吡唑-1-基)苯基]甲醇的配体的Cu(II)、Co(II)和Ni(II)配合物显示出比自由配体更强的抗菌活性。这表明在开发抗微生物剂方面具有潜在应用(Tharmaraj et al., 2009)。

中枢神经系统抑制剂

与[4-(3,5-二甲基-1H-吡唑-1-基)苯基]甲醇结构相关的化合物被合成并评估其中枢神经系统抑制活性。这些化合物表现出潜在的抗惊厥特性和低急性毒性,表明其作为中枢神经系统抑制剂的潜力(Butler et al., 1984)。

合成发光超分子柱状液晶

一项关于4-芳基-1H-吡唑烯的自组装研究,与所讨论的化学品密切相关,用于创建发光超分子柱状液晶,突出了这类材料的新平台。这些化合物显示出独特的发光特性,为材料科学应用增添了价值(Moyano et al., 2013)。

属性

IUPAC Name |

[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9-7-10(2)14(13-9)12-5-3-11(8-15)4-6-12/h3-7,15H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROWBOXYWTWPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407132 | |

| Record name | [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol | |

CAS RN |

934570-55-5 | |

| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934570-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Methylbenzyl)sulfanyl]aniline](/img/structure/B1276135.png)

![5-[(Phenylsulfonyl)methyl]-2-furoic acid](/img/structure/B1276143.png)

![1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine](/img/structure/B1276159.png)

![N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide](/img/structure/B1276164.png)

![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)